

In-Depth Technical Guide: Boc-DL-Trp-DL-Val-NHNH2

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Compound of Interest

Compound Name: Boc-DL-Trp-DL-Val-NHNH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the dipeptide hydrazide, **Boc-DL-Trp-DL-Val-NHNH2**, a compound of interest in peptide chemistry and drug discovery. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and a visual representation of its core chemical structure.

Core Data Presentation

The quantitative data for **Boc-DL-Trp-DL-Val-NHNH2** and its constituent amino acid derivatives are summarized in the table below for easy reference and comparison.

Compound/Fragment	Molecular Formula	Molecular Weight (g/mol)
Boc-DL-Trp-OH	C ₁₆ H ₂₀ N ₂ O ₄	304.34
DL-Valine	C ₅ H ₁₁ NO ₂	117.15[1][2][3][4][5]
Hydrazine	N ₂ H ₄	32.05[6][7][8]
Boc-DL-Trp-DL-Val-NHNH2	C ₂₁ H ₃₁ N ₅ O ₄	418.51 (Calculated)

Experimental Protocols

The synthesis of **Boc-DL-Trp-DL-Val-NHNH2** is typically achieved through solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy. The following is a detailed methodology

for its preparation.

1. Resin Preparation and First Amino Acid Coupling:

- **Resin Selection:** A 2-chlorotrityl chloride resin is suitable for the synthesis of peptide hydrazides.
- **Resin Swelling:** The resin is swollen in dichloromethane (DCM) for at least 30 minutes.
- **First Amino Acid Loading:** The first amino acid, Boc-DL-Val-OH, is dissolved in a solution of DCM and N,N-diisopropylethylamine (DIPEA). This solution is then added to the swollen resin and agitated for 1-2 hours to allow for covalent attachment.
- **Capping:** Any unreacted sites on the resin are capped using a solution of methanol and DIPEA in DCM to prevent the formation of deletion sequences.

2. Peptide Chain Elongation:

- **Boc Deprotection:** The N-terminal Boc protecting group on the resin-bound valine is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM and neutralized with a solution of 10% DIPEA in DCM.
- **Second Amino Acid Coupling:** The second amino acid, Boc-DL-Trp-OH, is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in N,N-dimethylformamide (DMF). This activated amino acid solution is then added to the deprotected resin and allowed to react for 2-4 hours to form the peptide bond. The progress of the coupling reaction can be monitored by a Kaiser test.

3. Cleavage from Resin and Hydrazinolysis:

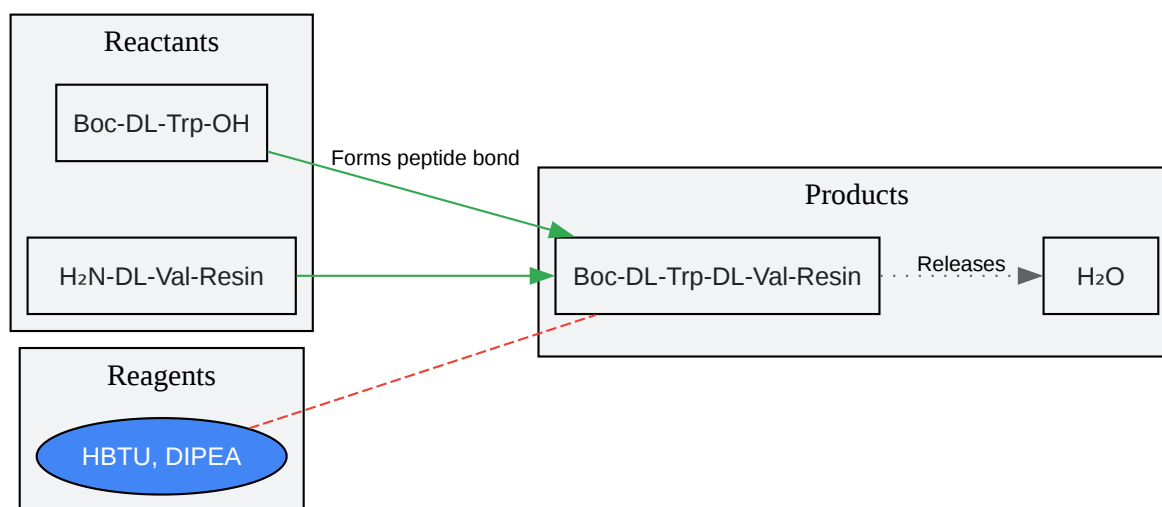
- **Resin Washing and Drying:** The peptide-resin is thoroughly washed with DCM, methanol, and then dried under vacuum.
- **Hydrazinolysis:** The peptide is cleaved from the resin with concomitant formation of the C-terminal hydrazide by treating the peptide-resin with a solution of hydrazine hydrate in DMF. The reaction is typically carried out at room temperature for 2-4 hours.

- **Product Precipitation and Purification:** The resin is filtered off, and the filtrate containing the crude peptide hydrazide is precipitated by the addition of cold diethyl ether. The crude product is then collected by centrifugation, washed with diethyl ether, and dried. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Diagram of Peptide Bond Formation

The following diagram illustrates the key chemical reaction in the synthesis of **Boc-DL-Trp-DL-Val-NHNH₂**: the formation of the peptide bond between the Boc-protected tryptophan and the resin-bound valine.



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Caption: Peptide bond formation workflow.

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